![molecular formula C12H9NO3S2 B2761733 (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 1474053-19-4](/img/structure/B2761733.png)
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as MTB, is a thiazolidine-2,4-dione derivative that has shown potential as an anti-inflammatory and anti-cancer agent. This compound has a unique structure that allows it to interact with various biological targets, making it an interesting subject for scientific research.
Aplicaciones Científicas De Investigación
Anticancer Potential
A series of substituted benzamides and benzoates, synthesized using (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid as a common intermediate, have been evaluated for their anticancer activity. These compounds showed potent anti-cancer activity against A549 and L132 cell lines, with particular analogues demonstrating significant potency. The study also explored the Structure Activity Relationship (SAR) to aid further development of these compounds as potential anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against human epidemic causing bacterial strains. This research highlights the potential of these compounds in addressing infections in various parts of the body, including the mouth, lungs, gastrointestinal tract, and in managing nosocomial infections (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Anti-inflammatory Drugs Development
Research dedicated to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) has led to the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone, demonstrating anti-exudative activity. A notable lead compound identified shows anti-exudative activity comparable to classic NSAIDs like Diclofenac, suggesting potential for profound study and development into new anti-inflammatory treatments (Golota, Danylyuk, Yushchenko, Voloshchuk, Bilyk, & Lesyk, 2015).
Antibacterial and Antifungal Effects
Novel derivatives of 4-thiazolidinone, containing benzothiazole moiety, have been screened for antimicrobial properties. These compounds have shown significant activity against a range of microbial strains, indicating their potential as effective agents in combating bacterial and fungal infections. Some of these derivatives have been identified as potent candidates for further development into antimicrobial drugs (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Propiedades
IUPAC Name |
4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-13-10(14)9(18-12(13)17)6-7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,15,16)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZJHABLIYZOZ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.